N-Methyl-N-(1-methyl-1H-tetrazol-5-yl)nitrous amide
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Overview
Description
1,N-Dimethyl-N-nitroso-1H-tetrazole-5-amine is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is notable for its high nitrogen content and stability, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of 1,N-Dimethyl-N-nitroso-1H-tetrazole-5-amine typically involves the reaction of amines with sodium azide and triethyl orthoformate under catalyzed conditions. Various catalysts such as Yb(OTf)3 and zinc salts can be used to facilitate the reaction . Industrial production methods often employ microwave-assisted synthesis to achieve high yields and short reaction times .
Chemical Reactions Analysis
1,N-Dimethyl-N-nitroso-1H-tetrazole-5-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various nitrogen oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen or hydrazine, resulting in the formation of amines.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted tetrazoles.
Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,N-Dimethyl-N-nitroso-1H-tetrazole-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,N-Dimethyl-N-nitroso-1H-tetrazole-5-amine involves its interaction with molecular targets through its nitrogen-rich structure. The compound can act as a ligand, forming stable complexes with metal ions. Its high nitrogen content also allows it to participate in various chemical reactions, contributing to its versatility in different applications .
Comparison with Similar Compounds
1,N-Dimethyl-N-nitroso-1H-tetrazole-5-amine can be compared with other nitrogen-rich compounds such as:
1H-Tetrazole: Similar in structure but lacks the dimethyl and nitroso groups, making it less versatile in certain applications.
s-Triazine: Another nitrogen-rich compound used in high-energy materials, but with a different ring structure and properties.
1,2,4,5-Tetrazine: Contains a similar nitrogen-rich ring but with different reactivity and stability characteristics.
The uniqueness of 1,N-Dimethyl-N-nitroso-1H-tetrazole-5-amine lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Properties
CAS No. |
10444-78-7 |
---|---|
Molecular Formula |
C3H6N6O |
Molecular Weight |
142.12 g/mol |
IUPAC Name |
N-methyl-N-(1-methyltetrazol-5-yl)nitrous amide |
InChI |
InChI=1S/C3H6N6O/c1-8-3(4-5-6-8)9(2)7-10/h1-2H3 |
InChI Key |
YKSFRXYTEZFMGR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)N(C)N=O |
Origin of Product |
United States |
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